isopropyl 6-methyl-2-[(phenylsulfonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
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Overview
Description
isopropyl 6-methyl-2-[(phenylsulfonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a complex organic compound that belongs to the class of benzothiophene derivatives This compound is characterized by the presence of a benzenesulfonamido group, a methyl group, and a carboxylic acid ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of isopropyl 6-methyl-2-[(phenylsulfonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of thiophene derivatives with benzenesulfonamide under controlled conditions. The reaction is often catalyzed by acids or bases to facilitate the formation of the desired product. The esterification of the carboxylic acid group with propan-2-ol is achieved using reagents such as dicyclohexylcarbodiimide (DCC) and dimethylaminopyridine (DMAP) to yield the final ester product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process. Purification techniques such as recrystallization, chromatography, and distillation are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
isopropyl 6-methyl-2-[(phenylsulfonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form sulfoxides or sulfones.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert the ester group to an alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Nucleophiles such as amines, thiols, or halides
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
isopropyl 6-methyl-2-[(phenylsulfonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of isopropyl 6-methyl-2-[(phenylsulfonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. The benzenesulfonamido group can interact with enzymes or receptors, modulating their activity. The compound may also interfere with cellular processes such as signal transduction, gene expression, and protein synthesis, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
Thiophene derivatives: Compounds such as thiophene-2-carboxylic acid and thiophene-3-carboxylic acid share structural similarities.
Benzenesulfonamides: Compounds like benzenesulfonamide and its derivatives have similar functional groups.
Uniqueness
isopropyl 6-methyl-2-[(phenylsulfonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is unique due to the combination of its benzenesulfonamido group, methyl group, and ester functionality. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C19H23NO4S2 |
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Molecular Weight |
393.5 g/mol |
IUPAC Name |
propan-2-yl 2-(benzenesulfonamido)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate |
InChI |
InChI=1S/C19H23NO4S2/c1-12(2)24-19(21)17-15-10-9-13(3)11-16(15)25-18(17)20-26(22,23)14-7-5-4-6-8-14/h4-8,12-13,20H,9-11H2,1-3H3 |
InChI Key |
ANMXERMCPKPWLU-UHFFFAOYSA-N |
SMILES |
CC1CCC2=C(C1)SC(=C2C(=O)OC(C)C)NS(=O)(=O)C3=CC=CC=C3 |
Isomeric SMILES |
CC1CCC2=C(C1)SC(=C2C(=O)OC(C)C)NS(=O)(=O)C3=CC=CC=C3 |
Canonical SMILES |
CC1CCC2=C(C1)SC(=C2C(=O)OC(C)C)NS(=O)(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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